molecular formula C17H29NO B1440447 N-[2-(4-Ethylphenoxy)ethyl]-1-heptanamine CAS No. 1040691-44-8

N-[2-(4-Ethylphenoxy)ethyl]-1-heptanamine

Cat. No.: B1440447
CAS No.: 1040691-44-8
M. Wt: 263.4 g/mol
InChI Key: MHEVKTDWROHVBC-UHFFFAOYSA-N
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Description

Classification within Chemical Amine Analogues

N-[2-(4-Ethylphenoxy)ethyl]-1-heptanamine can be categorized based on its constituent functional groups. Structurally, it is a secondary amine , as the nitrogen atom is bonded to two carbon-containing groups (an ethylphenoxyethyl group and a heptyl group). numberanalytics.com The presence of the phenoxyethylamine moiety is a key feature, classifying it as a derivative of this important structural class. cymitquimica.com This scaffold consists of a phenoxy group (a phenyl ring attached to an oxygen atom) linked to an ethylamine (B1201723) chain. cymitquimica.com

The molecule can be further described as an N-alkylated and para-substituted phenoxyethylamine. The N-alkylation comes from the seven-carbon heptyl chain attached to the amine nitrogen. The para-substitution refers to the ethyl group at the 4th position of the phenyl ring. This specific arrangement of functional groups—an aromatic ether, a secondary amine, and hydrophobic alkyl chains—defines its chemical character and potential reactivity.

Academic Rationale for Investigating Related Phenoxyethylamine Structures

The phenoxyethylamine scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is recurrently found in compounds with known biological activity. mdpi.com This has made its derivatives a focal point of academic and industrial research for several decades. The rationale for this intensive investigation is multifaceted:

Mimicking Natural Ligands: The structure can mimic the spatial and electronic arrangement of neurotransmitters like norepinephrine (B1679862) and dopamine (B1211576), which also feature an aromatic ring and an amino group separated by a short carbon chain. This allows phenoxyethylamine derivatives to interact with a wide range of biological receptors.

Versatile Pharmacophore: The phenoxy group can be readily substituted at various positions (ortho, meta, para) to fine-tune properties such as receptor affinity, selectivity, and metabolic stability. nih.gov The amine group can also be modified (primary, secondary, tertiary) to alter basicity and interaction patterns.

Broad Spectrum of Biological Activities: Analogues of phenoxyethylamine have been shown to possess a wide array of pharmacological effects. These include applications as antagonists for adrenergic receptors, which are important in treating conditions like benign prostatic hyperplasia. nih.gov The structural motif is also found in compounds investigated for neurological, anticancer, antimicrobial, and antidiabetic activities. mdpi.com

The combination of a flexible ether linkage and a basic nitrogen center allows these molecules to adopt conformations suitable for binding to the active sites of various enzymes and receptors, making them attractive starting points for drug discovery programs.

Overview of Current Research Trajectories for Related Amine Compounds

Current research involving amine compounds, particularly those with relevance to medicinal chemistry, is focused on several key areas. These trajectories provide a context for the potential investigation of this compound.

One major trend is the development of novel, efficient, and selective synthetic methodologies for the preparation of complex amines. numberanalytics.com Traditional methods for synthesizing secondary amines often face challenges such as over-alkylation and the need for harsh reaction conditions. researchgate.net Modern research focuses on catalytic systems, including those based on transition metals, to achieve cleaner and more versatile syntheses. acs.orgnih.gov The development of automated, high-throughput synthesis could also accelerate the discovery of new amine-containing drug candidates by allowing for the rapid creation of large libraries of related compounds for screening. sciencedaily.com

Another significant trajectory is the design and synthesis of amine derivatives as targeted therapeutic agents. For instance, research into heterocyclic aromatic amines continues due to their potential as both therapeutic agents and their presence as carcinogens in processed foods. jfda-online.com Furthermore, there is a growing interest in using computational methods to design and optimize amine-based compounds with improved selectivity and specificity for their biological targets, potentially leading to drugs with better efficacy and fewer side effects. numberanalytics.com The application of amines in materials science, such as in the formation of polymers and surfactants, also remains an active area of investigation. ontosight.ai

Unanswered Fundamental Chemical Questions for this compound

Due to the scarcity of published research specifically on this compound, a number of fundamental chemical questions remain open. Answering these would be the first step toward understanding its properties and potential applications.

Synthesis and Purification: What is the most efficient and scalable method for the synthesis of this compound? While general methods for secondary amine synthesis exist, an optimized protocol for this specific compound, including purification and yield, has not been reported.

Physicochemical Properties: Experimentally determined data for its key physicochemical properties are lacking. This includes its melting point, boiling point, pKa, solubility in various solvents, and octanol-water partition coefficient (LogP). These values are crucial for predicting its behavior in both chemical and biological systems.

Spectroscopic Characterization: While predicted data may exist, a full experimental characterization using modern spectroscopic techniques (¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry) has not been documented in the literature. Such data would be essential for confirming its structure and for quality control in any future studies.

Conformational Analysis: How do the flexible heptyl and ethylphenoxyethyl chains influence the molecule's three-dimensional shape and conformational preferences? Understanding its preferred conformations is key to predicting how it might interact with biological targets.

Reactivity and Stability: How does the interplay between the secondary amine, the aromatic ether, and the alkyl chains affect its chemical reactivity? Information on its stability under various conditions (e.g., pH, temperature, oxidative stress) is currently unknown.

Biological Activity: Does this compound exhibit any significant biological activity? Given the pharmacological importance of the phenoxyethylamine scaffold, screening this compound for activity against various receptors, enzymes, or cell lines could be a fruitful area of investigation.

Addressing these fundamental questions through systematic research would be necessary to unlock any potential scientific or practical value of this specific chemical entity.

Chemical Properties Data

Below are the computed physicochemical properties for this compound.

PropertyValue
Molecular Formula C₁₇H₂₉NO
Molecular Weight 263.42 g/mol
XLogP3 5.3
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 10
Exact Mass 263.22491493 g/mol
Topological Polar Surface Area 21.3 Ų
Heavy Atom Count 19
Complexity 225

Data sourced from PubChem CID 46736203. nih.gov These properties are computationally predicted and have not been experimentally verified.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(4-ethylphenoxy)ethyl]heptan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO/c1-3-5-6-7-8-13-18-14-15-19-17-11-9-16(4-2)10-12-17/h9-12,18H,3-8,13-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHEVKTDWROHVBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCNCCOC1=CC=C(C=C1)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for N 2 4 Ethylphenoxy Ethyl 1 Heptanamine and Its Analogues

Strategic Approaches to Carbon-Nitrogen Bond Formation

The construction of the carbon-nitrogen bond is a pivotal step in the synthesis of N-[2-(4-Ethylphenoxy)ethyl]-1-heptanamine. Several classical and modern organic reactions can be employed to achieve this transformation, each with its own set of advantages and limitations.

Reductive amination is a powerful and widely used method for the synthesis of secondary and tertiary amines due to its efficiency and the ready availability of starting materials. stackexchange.com This one-pot reaction typically involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. stackexchange.comyoutube.com A significant advantage of this method is the avoidance of over-alkylation, a common issue with direct alkylation of amines. stackexchange.com

For the synthesis of this compound, two primary reductive amination routes can be envisioned:

Route A: The reaction of 2-(4-ethylphenoxy)ethan-1-amine with heptanal.

Route B: The reaction of 1-heptanamine with 2-(4-ethylphenoxy)acetaldehyde.

A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a particularly mild and selective option. stackexchange.com Other common reducing agents include sodium borohydride (B1222165) (NaBH₄), lithium aluminum hydride (LiAlH₄), and catalytic hydrogenation (e.g., H₂/Pd-C). youtube.comorganic-chemistry.org Modern approaches have also utilized novel catalytic systems, such as non-noble metal catalysts like cobalt, which can facilitate the reaction using formic acid as a hydrogen donor. acs.orgacs.org

Reagent ClassSpecific ExamplesKey Features
Boron-based HydridesSodium Triacetoxyborohydride, Sodium CyanoborohydrideMild, selective, and effective under slightly acidic conditions. stackexchange.com
Aluminum-based HydridesLithium Aluminum Hydride (LiAlH₄)Strong reducing agent, less selective. youtube.com
Catalytic HydrogenationH₂ with Pd, Pt, or Ni catalysts"Green" method, but may require higher pressures and temperatures. youtube.com
Transfer HydrogenationFormic Acid, Hantzsch EsterAvoids the use of high-pressure hydrogen gas. organic-chemistry.org

Direct N-alkylation of a primary amine with an alkyl halide is another fundamental approach to forming C-N bonds. wikipedia.org In the context of synthesizing this compound, this could involve the reaction of 2-(4-ethylphenoxy)ethan-1-amine with a 1-haloheptane (e.g., 1-bromoheptane (B155011) or 1-iodoheptane) or the reaction of 1-heptanamine with 1-(2-haloethoxy)-4-ethylbenzene.

This reaction proceeds via a nucleophilic aliphatic substitution mechanism. wikipedia.org However, a significant drawback of this method is the potential for over-alkylation. masterorganicchemistry.com The secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine and even a quaternary ammonium (B1175870) salt as byproducts. masterorganicchemistry.comlibretexts.org To mitigate this, a large excess of the starting amine can be used to favor the formation of the desired secondary amine. libretexts.org

Recent advancements in this area include the use of N-aminopyridinium salts as ammonia (B1221849) surrogates, which allows for a self-limiting alkylation that selectively produces secondary amines without over-alkylation products. nih.govacs.org Additionally, catalytic systems, such as those based on ruthenium, have been developed for the N-alkylation of amines with alcohols under mild conditions, offering a more atom-economical and environmentally friendly alternative to alkyl halides. nih.gov

The reduction of amides provides an alternative and often high-yielding route to amines. libretexts.org This two-step approach first involves the formation of an amide, followed by its reduction. To synthesize this compound via this pathway, one could first prepare the corresponding amide precursor, N-(2-(4-ethylphenoxy)ethyl)heptanamide. This amide can be synthesized by reacting 2-(4-ethylphenoxy)ethan-1-amine with heptanoyl chloride or heptanoic acid (in the presence of a coupling agent).

The subsequent reduction of the amide to the secondary amine is typically accomplished using a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄) in a solvent like tetrahydrofuran (B95107) (THF). libretexts.orgsavemyexams.com The mechanism involves the nucleophilic addition of a hydride to the amide carbonyl, followed by the elimination of the oxygen atom to form an iminium ion, which is then further reduced to the amine. libretexts.org While effective, this method requires stoichiometric amounts of a highly reactive and moisture-sensitive reagent.

Catalytic hydrogenation can also be used to reduce amides, though it often necessitates harsh conditions such as high pressures and temperatures. wikipedia.org More recently, methods using samarium(II) iodide (SmI₂) in the presence of an amine and water have been developed for the chemoselective reduction of amides under mild conditions. acs.orgnih.gov

PrecursorReagents for Amide FormationReducing Agent for Amine
2-(4-ethylphenoxy)ethan-1-amineHeptanoyl chloride or Heptanoic acid + coupling agentLiAlH₄, Catalytic Hydrogenation, SmI₂/amine/H₂O
1-heptanamine2-(4-ethylphenoxy)acetyl chloride or 2-(4-ethylphenoxy)acetic acid + coupling agentLiAlH₄, Catalytic Hydrogenation, SmI₂/amine/H₂O

Regioselectivity and Stereochemical Control in Synthetic Routes

For the synthesis of the achiral molecule this compound, stereochemical control is not a primary concern. However, regioselectivity can be a critical factor, particularly in alkylation reactions of molecules with multiple nucleophilic sites. For instance, if a precursor to 2-(4-ethylphenoxy)ethan-1-amine contained other nucleophilic groups, selective N-alkylation would be necessary.

The regioselectivity of N-alkylation is influenced by both steric and electronic factors of the substrate and the electrophile, as well as the reaction conditions (e.g., base, solvent, temperature). beilstein-journals.orgnih.gov In cases where a molecule possesses multiple amine groups or other nucleophilic centers, protecting groups may be required to ensure the reaction occurs at the desired site. The choice of base and solvent can significantly impact the N-1/N-2 regioselectivity in the alkylation of heterocyclic compounds like indazoles, and similar principles can apply to other polyfunctional molecules. beilstein-journals.orgnih.gov For the direct N-alkylation of a primary amine, the primary challenge is not regioselectivity between different nitrogen atoms, but rather controlling the extent of alkylation (mono- vs. di-alkylation).

Optimization of Reaction Conditions and Yields in Laboratory Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing reaction time and the formation of byproducts. Key parameters for optimization include the choice of solvent, temperature, catalyst, and the stoichiometry of the reagents.

For instance, in N-alkylation reactions, the choice of base and solvent can be critical. researchgate.net The use of a suitable base is necessary to deprotonate the amine, increasing its nucleophilicity, but a base that is too strong or sterically hindered can lead to side reactions like elimination. The solvent can influence the solubility of reactants and stabilize transition states. For example, polar aprotic solvents like acetonitrile (B52724) or THF are often employed. nih.govresearchgate.net

In reductive amination, the pH of the reaction medium can be a crucial parameter. The initial condensation step to form the imine is typically favored under slightly acidic conditions, which catalyze the dehydration step. However, strongly acidic conditions can protonate the starting amine, rendering it non-nucleophilic.

The table below summarizes key parameters that can be optimized for the different synthetic strategies.

Synthetic StrategyKey Parameters for OptimizationPotential Outcomes of Optimization
Reductive AminationReducing agent, catalyst, solvent, pH, temperatureImproved yield, higher selectivity, milder reaction conditions, reduced byproducts.
Amine AlkylationBase, solvent, temperature, stoichiometry of reactants, leaving group on alkylating agentIncreased yield of secondary amine, minimization of over-alkylation, shorter reaction times. researchgate.net
Amide ReductionReducing agent, solvent, temperature, reaction timeHigh conversion to the amine, prevention of side reactions, easier workup.

Design and Synthesis of Chemically Modified Derivatives for Targeted Research

The core structure of this compound can be systematically modified to create a library of analogues for targeted research, such as structure-activity relationship (SAR) studies in medicinal chemistry or materials science applications. These modifications can be introduced at several positions:

Modification of the Heptyl Chain: The length of the alkyl chain can be varied (e.g., replacing the heptyl group with shorter or longer alkyl chains, or introducing branching, unsaturation, or cyclic moieties). This can be achieved by using different aldehydes in the reductive amination step or different alkyl halides in the N-alkylation step.

Substitution on the Phenoxy Ring: The ethyl group on the phenyl ring can be replaced with other substituents (e.g., methoxy, chloro, trifluoromethyl) at the para, meta, or ortho positions. This would involve starting with the appropriately substituted phenol (B47542) to synthesize the 2-(substituted-phenoxy)ethyl precursor.

Modification of the Ethyl Linker: The two-carbon linker between the nitrogen and the phenoxy oxygen can be extended or shortened.

The synthesis of these derivatives would generally follow the same synthetic pathways described above (reductive amination, N-alkylation, amide reduction), simply by starting with the appropriately modified precursors. For example, to synthesize an analogue with a different substituent on the phenyl ring, one would begin with the corresponding substituted 4-fluoronitrobenzene and react it with the appropriate amino alcohol, as suggested by a synthesis for a related compound. prepchem.com

Novel Synthetic Routes for Phenoxyethyl Amine Scaffolds

The synthesis of N-substituted phenoxyethyl amines, such as this compound, represents a significant area of interest in organic chemistry due to the prevalence of this structural motif in various biologically active compounds. Modern synthetic strategies are increasingly focused on efficiency, selectivity, and the development of robust, high-yielding protocols. These novel routes often employ multi-step sequences that can be adapted for the synthesis of a diverse range of analogues. The construction of the phenoxyethyl amine scaffold typically involves the formation of an ether linkage followed by the introduction or modification of the amine functionality.

A plausible and efficient synthetic pathway to this compound can be conceptualized through a two-stage process. The first stage focuses on the synthesis of the core intermediate, 2-(4-ethylphenoxy)ethan-1-amine. This is followed by the second stage, which involves the attachment of the heptyl group to the primary amine via reductive amination. This approach offers flexibility for creating analogues by varying either the phenolic precursor or the aldehyde used in the final step.

Stage 1: Synthesis of the 2-(4-Ethylphenoxy)ethan-1-amine Intermediate

The initial step in the synthesis of the target molecule is the construction of the 2-(4-ethylphenoxy)ethan-1-amine intermediate. A common and effective method for forming the ether linkage is the Williamson ether synthesis. utahtech.edumasterorganicchemistry.comwikipedia.org This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this context, 4-ethylphenol (B45693) is deprotonated to form the corresponding phenoxide, which then reacts with a suitable two-carbon electrophile.

A strategic choice for the electrophile is a molecule that already contains a protected or masked amine functionality, which can be later deprotected to yield the desired primary amine. One such approach involves the use of 2-(phthalimido)ethyl trifluoromethanesulfonate (B1224126). The phthalimide (B116566) group serves as an excellent protecting group for the primary amine, which can be removed in a subsequent step.

Step 1A: O-Alkylation via Williamson Ether Synthesis

The synthesis commences with the deprotonation of 4-ethylphenol using a suitable base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF). The resulting sodium 4-ethylphenoxide is then treated with 2-(phthalimido)ethyl trifluoromethanesulfonate to yield N-[2-(4-ethylphenoxy)ethyl]phthalimide.

StepReactantsReagents & ConditionsProduct
1A 4-Ethylphenol, 2-(Phthalimido)ethyl trifluoromethanesulfonate1. NaH, DMF, 0 °C to rt 2. Stirring at rtN-[2-(4-Ethylphenoxy)ethyl]phthalimide

Step 1B: Deprotection to Yield the Primary Amine

The phthalimide protecting group is then removed to liberate the primary amine. A standard and effective method for this transformation is the Ing-Manske procedure, which involves treatment with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a protic solvent such as ethanol (B145695) under reflux conditions. This reaction proceeds via the formation of a stable phthalhydrazide (B32825) precipitate, leaving the desired primary amine in solution.

StepReactantReagents & ConditionsProduct
1B N-[2-(4-Ethylphenoxy)ethyl]phthalimideHydrazine hydrate, Ethanol, Reflux2-(4-Ethylphenoxy)ethan-1-amine

Stage 2: Reductive Amination for N-Heptylation

With the key intermediate, 2-(4-ethylphenoxy)ethan-1-amine, in hand, the final step is the introduction of the heptyl group. Reductive amination is the method of choice for this transformation as it offers high selectivity and avoids the common problem of over-alkylation associated with direct alkylation of amines. masterorganicchemistry.comorganic-chemistry.org This process involves the reaction of the primary amine with an aldehyde (heptanal in this case) to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

A variety of reducing agents can be employed for this purpose, with sodium triacetoxyborohydride [NaBH(OAc)₃] being a particularly mild and effective choice. It is selective for the reduction of imines in the presence of aldehydes and does not reduce the aldehyde starting material. The reaction is typically carried out in a chlorinated solvent such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE).

StepReactantsReagents & ConditionsProduct
2 2-(4-Ethylphenoxy)ethan-1-amine, HeptanalSodium triacetoxyborohydride, DichloromethaneThis compound

This synthetic approach is highly adaptable for the creation of a library of analogous compounds. By substituting 4-ethylphenol with other substituted phenols in Step 1A, a variety of phenoxyethyl amine cores can be generated. Similarly, employing different aldehydes or ketones in Step 2 allows for the introduction of a wide range of N-alkyl or N-cycloalkyl substituents. Furthermore, the development of one-pot procedures, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, represents a further advancement in the efficient synthesis of these scaffolds. researchgate.netmanchester.ac.uk

Molecular Structure, Conformational Analysis, and Advanced Spectroscopic Investigations

Theoretical Conformational Analysis via Molecular Mechanics and Dynamics Simulations

Theoretical conformational analysis of N-[2-(4-Ethylphenoxy)ethyl]-1-heptanamine indicates a molecule with significant flexibility. The presence of multiple single bonds, particularly within the ethylphenoxy, ethylamine (B1201723), and heptyl chains, allows for a wide range of possible three-dimensional arrangements (conformers).

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the connectivity and understanding the electronic environment of the atoms within this compound.

A hypothetical ¹H NMR spectrum would show distinct signals for the aromatic protons, the ethyl group on the phenyl ring, the protons of the ethylamine bridge, and the heptyl chain. The aromatic protons would appear as a set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the carbons adjacent to the nitrogen and oxygen atoms would be deshielded, appearing at a higher chemical shift compared to the other aliphatic protons.

Similarly, a ¹³C NMR spectrum would provide a unique signal for each carbon atom in a distinct chemical environment, confirming the carbon skeleton of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: These are estimated values and would require experimental verification.)

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH6.8 - 7.2114 - 158
O-CH₂-CH₂-N4.0 - 4.2 (O-CH₂) / 2.8 - 3.0 (CH₂-N)~67 (O-CH₂) / ~49 (CH₂-N)
N-CH₂-(CH₂)₅-CH₃2.6 - 2.8~50
Phenyl-CH₂-CH₃2.5 - 2.7 (CH₂) / 1.1 - 1.3 (CH₃)~28 (CH₂) / ~16 (CH₃)
Heptyl Chain0.8 - 1.614 - 32

To unambiguously assign all proton and carbon signals, advanced 2D NMR techniques are essential.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to trace the connectivity within the ethyl and heptyl chains and the ethylamine bridge.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, providing a clear map of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart. This is particularly useful for establishing the connection between the aromatic ring, the ether linkage, and the ethylamine chain.

If this compound can be crystallized, solid-state NMR (ssNMR) could provide valuable information about its structure in the solid phase. ssNMR can distinguish between different crystalline forms (polymorphs) and provide insights into the packing of molecules in the crystal lattice.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the IR spectrum would be expected to show:

N-H stretch: A moderate, sharp peak around 3300-3400 cm⁻¹ for the secondary amine.

C-H stretches: Multiple peaks in the 2850-3000 cm⁻¹ region for the aliphatic chains and above 3000 cm⁻¹ for the aromatic ring.

C-O-C stretch: A strong, characteristic band in the 1200-1250 cm⁻¹ region for the aryl-alkyl ether.

C=C stretches: Peaks in the 1500-1600 cm⁻¹ region corresponding to the aromatic ring.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, and would be useful for characterizing the vibrations of the carbon skeleton.

Table 2: Expected Vibrational Frequencies

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch3300 - 3400Moderate
Aromatic C-H Stretch3000 - 3100Weak-Moderate
Aliphatic C-H Stretch2850 - 2960Strong
Aromatic C=C Stretch1500 - 1600Moderate
C-O-C Asymmetric Stretch1200 - 1250Strong
C-N Stretch1000 - 1250Moderate

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular mass of a compound, which in turn allows for the unambiguous determination of its elemental formula. For this compound (C₁₇H₂₉NO), HRMS would be able to measure the mass of the molecular ion with very high accuracy.

Furthermore, the fragmentation pattern observed in the mass spectrum can provide structural information. Expected fragmentation pathways would include cleavage at the C-C bond adjacent to the nitrogen (alpha-cleavage) and cleavage of the ether bond, providing further confirmation of the molecule's structure.

X-ray Crystallography for Solid-State Structural Analysis (if applicable)

The definitive method for determining the three-dimensional structure of a molecule in the solid state is X-ray crystallography. This technique, however, is contingent upon the ability to grow a suitable single crystal of the compound. If a crystal of this compound were obtained, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles, offering an exact picture of the molecule's conformation in the crystalline state. This experimental data would also be invaluable for validating and refining the results from theoretical conformational analyses.

Computational Chemical Investigations of N 2 4 Ethylphenoxy Ethyl 1 Heptanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods can elucidate the distribution of electrons and predict chemical behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations can determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability.

For N-[2-(4-Ethylphenoxy)ethyl]-1-heptanamine, DFT studies would likely reveal that the HOMO is localized on the electron-rich phenoxy group, while the LUMO is distributed more across the alkyl chain. The charge distribution, calculated through methods like Mulliken population analysis, would likely show negative charges concentrated around the oxygen and nitrogen atoms due to their high electronegativity, and positive charges on the neighboring carbon and hydrogen atoms.

Table 1: Hypothetical DFT Calculation Results for this compound

Parameter Value (Hartree) Value (eV)
HOMO Energy -0.235 -6.395
LUMO Energy 0.088 2.395

Note: The data in this table is hypothetical and for illustrative purposes.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions. The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack.

An MEP analysis of this compound would be expected to show a region of high negative potential around the oxygen atom of the phenoxy group and the nitrogen atom of the amine group. These areas would be the most likely sites for hydrogen bonding interactions with biological targets. The aromatic ring would also exhibit some negative potential above and below the plane of the ring due to the delocalized π-electrons.

Molecular Docking and Dynamics Simulations for Biomolecular Interactions (In Silico)

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a small molecule, or ligand, might interact with a biological macromolecule, such as a protein or nucleic acid.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target molecule. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target and scoring them based on their predicted binding affinity. This binding affinity is often expressed as a binding energy, with more negative values indicating a stronger interaction.

For this compound, docking studies could be used to predict its binding to various receptors. The scoring functions would likely identify key interactions, such as hydrogen bonds between the amine nitrogen and ether oxygen of the ligand and polar residues in the receptor's binding pocket, as well as hydrophobic interactions between the ethylphenoxy and heptyl groups of the ligand and nonpolar residues of the target.

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Receptor

Docking Pose Binding Energy (kcal/mol) Key Interacting Residues
1 -8.5 TYR123, SER234, PHE345
2 -8.2 TYR123, TRP346, LEU456

Note: The data in this table is hypothetical and for illustrative purposes.

While molecular docking often treats the target as rigid, molecular dynamics (MD) simulations can provide a more dynamic picture of the binding process. MD simulations model the movement of atoms and molecules over time, allowing for the observation of conformational changes in both the ligand and the target upon binding. These simulations can reveal how the binding of this compound might induce changes in the shape of the target receptor, which could be crucial for its biological function.

Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Properties (e.g., binding affinity, not efficacy)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds.

For a series of analogs of this compound, a QSAR model could be developed to predict their in vitro binding affinity for a specific target. Molecular descriptors such as hydrophobicity (logP), molecular weight, and various electronic and steric parameters would be calculated for each compound. Statistical methods, such as multiple linear regression or partial least squares, would then be used to build a model that relates these descriptors to the experimentally determined binding affinities. Such a model could then be used to guide the design of new derivatives with improved binding affinity.

Table 3: Hypothetical QSAR Model for Binding Affinity

Descriptor Coefficient
LogP 0.45
Molecular Weight -0.02
Dipole Moment 0.15
Model Statistics
0.85

Note: The data in this table is hypothetical and for illustrative purposes.

Solvent Effects on Molecular Conformation and Stability through Implicit and Explicit Solvation Models

A comprehensive search of scientific literature and computational chemistry databases did not yield specific studies on the solvent effects on the molecular conformation and stability of this compound using implicit and explicit solvation models. Consequently, detailed research findings and data tables for this particular compound are not available.

To provide a general context of the computational methods mentioned, a brief overview of implicit and explicit solvation models is described below. This information is based on general principles of computational chemistry and not on specific investigations of this compound.

Implicit Solvation Models:

Implicit, or continuum, solvation models treat the solvent as a continuous medium with a defined dielectric constant, rather than as individual molecules. arxiv.orgnih.gov This approach simplifies the computational complexity and is efficient for estimating the electrostatic contribution to solvation energy. nih.govmdpi.com Popular implicit models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). mdpi.com These models create a cavity in the dielectric continuum that represents the solute molecule and then calculate the electrostatic interactions between the solute's charge distribution and the polarized continuum. nih.gov While computationally less expensive, implicit models may not fully capture specific solute-solvent interactions like hydrogen bonding. nih.govnih.gov

Explicit Solvation Models:

In contrast, explicit solvation models represent individual solvent molecules in the computational simulation. nih.gov This method provides a more detailed and accurate representation of the solvent environment, including specific interactions such as hydrogen bonds and solvent structuring around the solute. nih.govmdpi.com Techniques like quantum mechanics/molecular mechanics (QM/MM) and ab initio molecular dynamics (AIMD) are often employed. nih.govrsc.org In these simulations, the solute molecule is typically treated with a higher level of quantum mechanical theory, while the surrounding solvent molecules are treated with a more computationally efficient molecular mechanics force field. mdpi.com Although more accurate, explicit solvation models are computationally intensive due to the large number of atoms involved. arxiv.orgnih.gov

The choice between implicit and explicit solvation models depends on the specific research question, the desired level of accuracy, and the available computational resources. For many studies, a combination of both approaches can provide a comprehensive understanding of solvent effects. mdpi.com

Without dedicated research on this compound, any discussion of how different solvents would specifically alter its conformation and stability remains speculative. Such an investigation would require dedicated computational studies to generate the relevant data.

Article Generation Not Possible Due to Lack of Specific Research Data

Following a comprehensive search for scientific literature, it has been determined that there is no publicly available research data on the in vitro molecular interactions and biological target engagement of the chemical compound This compound .

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Despite extensive searches for information related to:

Receptor affinity (Kᵢ values)

Inhibitory concentrations (IC₅₀ values)

Radioligand binding assays

Competitive binding profiles against known ligands

Selectivity for sigma-1, sigma-2, and histamine receptors

Kinetic characterization of enzyme inhibition

Activity against carbonic anhydrases, cholinesterases, and COX enzymes

No specific experimental results, data sets, or detailed findings for "this compound" could be located in the accessible scientific literature. The available information is limited to database entries listing its chemical structure and properties, and vendor pages offering it for research use.

Without primary research data, it is impossible to generate a "thorough, informative, and scientifically accurate" article that adheres to the provided outline and content requirements. Creating such an article would necessitate fabricating data, which is contrary to the principles of scientific accuracy and the explicit instructions to avoid hallucination. Therefore, the request to generate the specified article cannot be fulfilled.

Information regarding the chemical compound "this compound" is not available in publicly accessible scientific literature and databases.

Extensive searches for research data pertaining to the molecular interactions and biological target engagement of "this compound" have yielded no specific results. Consequently, the detailed analysis requested in the article outline cannot be provided.

There is a lack of published in vitro studies that would offer structure-based mechanistic insights into the activity of this compound. Similarly, no in silico research is available that explores its allosteric modulation or provides an analysis of its orthosteric binding site. Furthermore, metrics such as ligand efficiency and lipophilic efficiency, which are crucial for evaluating the potential of a compound in drug discovery, have not been reported for "this compound" in any available scientific resources.

Due to the absence of foundational research on this specific chemical entity, the following sections of the requested article cannot be developed:

Molecular Interactions and Biological Target Engagement in Vitro and in Silico Perspectives

Ligand Efficiency and Lipophilic Efficiency Metrics in In Vitro Systems

Without primary research data, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy.

Analytical Method Development and Validation for Research Applications

Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile organic compounds and for profiling related impurities that may arise during synthesis or degradation. pensoft.net The development of an effective HPLC method for N-[2-(4-Ethylphenoxy)ethyl]-1-heptanamine requires careful selection of the chromatographic mode, stationary phase, mobile phase, and detection strategy.

Reversed-Phase (RP) Chromatography: This is the most common HPLC mode for the analysis of moderately polar to nonpolar compounds. Given the structure of this compound, which contains a hydrophobic ethylphenoxy group and a heptyl chain, reversed-phase chromatography is highly suitable.

A typical RP-HPLC method would employ a C18 or C8 stationary phase. nih.gov The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. mdpi.com The basic nature of the secondary amine group necessitates the use of a buffer to control its protonation state and ensure symmetrical peak shapes. A phosphate (B84403) buffer at a slightly acidic to neutral pH (e.g., pH 3-7) is often effective. Gradient elution, where the proportion of the organic solvent is increased over time, would likely be required to elute the main compound and any potential impurities with different polarities in a reasonable timeframe. nih.gov

Normal-Phase (NP) Chromatography: While less common for purity analysis, normal-phase chromatography can be advantageous for separating structurally similar isomers or impurities with very different polarities. In NP-HPLC, a polar stationary phase (e.g., silica (B1680970) or cyano-bonded silica) is used with a non-polar mobile phase, such as a mixture of hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol (B145695). This technique could be explored if RP-HPLC fails to resolve critical impurity pairs.

Table 1: Hypothetical HPLC Method Parameters
ParameterReversed-Phase MethodNormal-Phase Method
Stationary PhaseC18 (Octadecylsilane), 5 µmSilica, 5 µm
Column Dimensions150 mm x 4.6 mm150 mm x 4.6 mm
Mobile PhaseA: 0.1% Formic Acid in Water B: AcetonitrileA: n-Hexane B: Isopropanol
Elution ModeGradientIsocratic or Gradient
Flow Rate1.0 mL/min1.0 mL/min
Column Temperature30 °C30 °C
Injection Volume10 µL10 µL

UV-Vis Detection: The presence of the 4-ethylphenoxy group in the molecule provides a chromophore that absorbs ultraviolet (UV) light. nih.gov A UV-Vis detector, particularly a photodiode array (PDA) detector, would be suitable for detecting and quantifying the compound. The expected wavelength of maximum absorbance (λmax) for the phenyl ring would likely be in the range of 220-270 nm. nist.gov A PDA detector offers the advantage of acquiring the entire UV spectrum for each peak, which aids in peak identification and purity assessment.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer provides a highly specific and sensitive detection method. nih.gov An electrospray ionization (ESI) source would be ideal for ionizing the this compound molecule, likely forming the protonated molecular ion [M+H]+. MS detection allows for the unambiguous determination of the molecular weight of the parent compound and its impurities, providing valuable structural information that is unattainable with UV detection alone. nih.gov This is particularly crucial for identifying unknown impurities formed during synthesis or degradation studies. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis

Direct analysis of amines by Gas Chromatography (GC) can be challenging due to their polarity, which can lead to poor peak shape and interaction with the stationary phase. jfda-online.com this compound, with its relatively high molecular weight and polar amine group, is not an ideal candidate for direct GC analysis.

To overcome this, a derivatization step is typically employed to convert the amine into a more volatile and thermally stable derivative. jfda-online.com Common derivatization strategies for amines include:

Silylation: Reaction with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogen on the nitrogen with a trimethylsilyl (B98337) (TMS) group. jmaterenvironsci.com

Acylation: Reaction with reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) to form a stable amide derivative. researchgate.net

Once derivatized, the compound can be analyzed by GC-MS. plantarchives.org The sample is injected into the GC, where the derivative is volatilized and separated on a capillary column (e.g., a non-polar DB-5ms column). The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact, EI), fragmented, and detected. researchgate.net The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint, allowing for confident identification of the analyte by comparison to spectral libraries. researchgate.net

Table 2: Potential GC-MS Method Parameters for a Derivatized Analyte
ParameterCondition
Derivatization ReagentN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier GasHelium at 1.0 mL/min
Injector Temperature280 °C
Oven ProgramStart at 100 °C, ramp to 300 °C at 15 °C/min, hold for 5 min
Ionization ModeElectron Impact (EI) at 70 eV
Mass Scan Range50 - 550 m/z

Advanced Titration Techniques for Protonation State Determination (e.g., pKa)

The acid dissociation constant (pKa) is a critical physicochemical parameter that describes the extent of ionization of a molecule at a given pH. researchgate.net For this compound, the pKa of the secondary amine group dictates its charge and, consequently, its solubility, lipophilicity, and interaction with biological targets.

Potentiometric Titration: This is a classic and accurate method for determining pKa values. dergipark.org.tr The procedure involves dissolving a precise amount of the compound in a suitable solvent system, often a co-solvent like methanol-water for compounds with limited aqueous solubility. dergipark.org.tr The solution is then titrated with a standardized strong acid (e.g., HCl) or strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH electrode. dergipark.org.tr

A plot of pH versus the volume of titrant added yields a titration curve. The pKa corresponds to the pH at the half-equivalence point, which can be precisely determined from the inflection point of the curve using the first or second derivative. researchgate.netdergipark.org.tr For a secondary amine like this compound, the pKa is expected to be in the range of 10-11, similar to other secondary alkyl amines. srce.hruregina.ca

Spectrophotometric Assays for Concentration Determination in Complex Matrices

For quantifying this compound in simple solutions, direct UV-Vis spectrophotometry can be used by measuring the absorbance at its λmax and applying the Beer-Lambert law. However, in complex matrices such as biological fluids or formulation excipients, interferences from other components can make direct measurement inaccurate.

To enhance specificity, a derivatization reaction that introduces a new, unique chromophore can be employed. nih.gov Reagents that react specifically with amines to produce a colored or highly UV-active product are ideal. For instance, 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) reacts with primary and secondary amines to form a fluorescent adduct with strong absorbance at a higher wavelength (around 470 nm), away from many common interferences. nih.gov The concentration can then be determined by measuring the absorbance of the derivatized product and comparing it to a calibration curve prepared from standards.

Method Validation for Specificity, Accuracy, Precision, and Robustness in Research Contexts

Once an analytical method is developed, it must be validated to ensure it is suitable for its intended purpose. gavinpublishers.com In a research context, validation demonstrates that the method provides reliable and reproducible data. The key parameters for validation include specificity, accuracy, precision, and robustness. nih.govscielo.br

Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. It is typically evaluated by analyzing blank and spiked samples to ensure no interfering peaks are present at the retention time of the analyte. nih.gov

Accuracy: Accuracy reflects the closeness of the test results to the true value. gavinpublishers.com It is determined by performing recovery studies, where a known amount of pure analyte is added to a blank matrix at different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). nih.gov The percentage of the analyte recovered is then calculated. A typical acceptance criterion for accuracy is a recovery of 98-102%. gavinpublishers.com

Precision: Precision measures the degree of scatter between a series of measurements. It is assessed at two levels:

Repeatability (Intra-assay precision): The precision obtained from multiple measurements of the same sample under the same operating conditions over a short interval. nih.gov

Intermediate Precision: Expresses the variation within a single laboratory, accounting for different days, different analysts, or different equipment. nih.gov Precision is usually expressed as the relative standard deviation (%RSD) of the results, with an acceptance criterion often set at ≤ 2%. nih.gov

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. pharmtech.com For an HPLC method, these variations might include changes in mobile phase pH (±0.2 units), organic modifier composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min). nih.govpharmtech.com The method is considered robust if the results remain within acceptable limits despite these changes, ensuring its reliability during routine use. researchgate.net

Table 3: Typical Validation Parameters and Acceptance Criteria
ParameterAssessmentCommon Acceptance Criterion
SpecificityAnalysis of blank, placebo, and spiked samplesNo interference at the analyte's retention time
AccuracyRecovery of analyte spiked into a matrix at 3 levels98.0% - 102.0% recovery
Precision (Repeatability)%RSD of ≥ 6 replicate injections%RSD ≤ 2.0%
Precision (Intermediate)%RSD across different days/analysts%RSD ≤ 2.0%
RobustnessVarying key method parameters (pH, flow rate, etc.)System suitability parameters met; results consistent

Environmental Chemistry and Degradation Pathways

Abiotic Degradation Studies (Photolysis, Hydrolysis)

No specific studies on the photolysis or hydrolysis of N-[2-(4-Ethylphenoxy)ethyl]-1-heptanamine were found. Generally, phenoxy-containing compounds can undergo photodegradation in shallow, sunlit waters. The aromatic ring structure can absorb UV radiation, potentially leading to the cleavage of the ether bond or transformation of the aromatic ring.

Hydrolysis is a potential degradation pathway for the ether linkage, although this process is often slow for aromatic ethers under typical environmental pH and temperature conditions. Without experimental data, the hydrolysis half-life of this compound remains unknown. Amides, a different functional group, can resist hydrolysis in neutral water but the reaction proceeds at a moderate rate in the presence of acid or base. libretexts.orglibretexts.org

Biotic Degradation in Environmental Compartments (Soil, Water)

Specific information regarding the biodegradation of this compound is not available.

Microbial Transformation and Mineralization Studies

No microbial transformation or mineralization studies for this compound were identified. In general, both the aliphatic amine and the aromatic ether components of a molecule can be subject to microbial degradation. Microorganisms in soil and water can utilize a wide range of organic compounds as carbon and nitrogen sources. nih.govresearchgate.net The presence of both a long alkyl chain and an aromatic ring may influence the rate and extent of biodegradation. Some bacteria are known to degrade aromatic hydrocarbons and ether compounds. nih.govnih.gov For instance, Rhodococcus and Pseudomonas species can degrade a variety of polycyclic aromatic hydrocarbons. nih.gov

Identification of Degradation Products

Without degradation studies, the degradation products of this compound are unknown. Hypothetically, microbial cleavage of the ether bond could lead to the formation of 4-ethylphenol (B45693) and 2-(1-heptanamino)ethanol. Further degradation of these intermediates would be expected.

Environmental Mobility and Distribution Modeling (e.g., octanol-water partitioning, soil adsorption)

Quantitative data on the octanol-water partitioning coefficient (log Kow) and soil adsorption coefficient (Koc) for this compound are not available. These parameters are crucial for modeling the environmental mobility and distribution of a chemical.

The octanol-water partition coefficient is a measure of a chemical's lipophilicity. wikipedia.org A high log Kow value suggests a tendency to partition into organic matter in soil and sediment and to bioaccumulate in fatty tissues of organisms. youtube.com The structure of this compound, with its long alkyl chain and aromatic ring, suggests it is likely to be lipophilic and have a relatively high log Kow.

The secondary amine group can be protonated under environmental conditions, which would increase its water solubility and potentially its mobility in water. However, this cationic form would also lead to strong adsorption to negatively charged soil particles and organic matter. The sorption of amines to soil is often strongly correlated with the organic matter content of the soil. nih.gov

Potential for Bioaccumulation in Non-Human Biota (if relevant to chemical class)

There is no specific data on the bioaccumulation potential of this compound. The potential for a chemical to bioaccumulate is often estimated using its log Kow value. Chemicals with high log Kow values are generally considered to have a higher potential for bioaccumulation. researchgate.netnih.gov Aromatic ethers as a class can include compounds with significant bioaccumulation potential. inchem.org Given the likely lipophilic nature of this compound, there may be a potential for bioaccumulation in aquatic and terrestrial organisms, but this cannot be confirmed without experimental data.

Structure Activity Relationship Sar and Analog Design Principles

Systematic Modification of the Phenoxy Moiety and its Impact on Molecular Interactions

The 4-ethylphenoxy group is a critical component of the molecule, likely involved in key interactions with biological targets. The nature, position, and size of substituents on the phenyl ring can significantly alter the compound's electronic properties, hydrophobicity, and steric profile, thereby influencing its binding affinity and efficacy.

In related phenethylamine (B48288) derivatives, the substitution pattern on the phenyl ring has been shown to be a determining factor for receptor affinity. biomolther.org For instance, alkyl or halogen groups at the para position of the phenyl ring have been observed to have a positive effect on the binding affinity for certain receptors. biomolther.org Modifying the ethyl group at the para position of N-[2-(4-Ethylphenoxy)ethyl]-1-heptanamine could therefore be a key strategy for modulating its activity. Replacing the ethyl group with other alkyl groups of varying sizes (e.g., methyl, propyl, butyl) or with electron-withdrawing/donating groups could fine-tune interactions within a receptor's binding pocket.

Furthermore, the introduction of bulky functional groups can be beneficial for binding to certain receptors, such as estrogen receptors, by enhancing van der Waals interactions. nih.gov Conversely, the addition of polar groups could establish new hydrogen bonds, potentially increasing affinity and selectivity.

Table 1: Hypothetical Impact of Substituents on the Phenoxy Moiety

Substituent at R¹ (para-position) Predicted Effect on Binding Affinity Rationale
-CH₃ (Methyl) Potential Increase Smaller alkyl group may improve fit in a constrained binding pocket.
-C₃H₇ (Propyl) Potential Increase/Decrease Effect depends on the size and shape of the hydrophobic pocket.
-Cl (Chloro) Potential Increase Halogen bond formation could enhance binding affinity. biomolther.org
-OCH₃ (Methoxy) Variable Oxygen-containing groups can have mixed influences depending on their position and the target. biomolther.org
-OH (Hydroxy) Potential Increase Potential for new hydrogen bond formation.

Variations in the Alkyl Chain Length and Branching of the Heptanamine Part

Studies on various classes of organic compounds, including hole transport materials and imidazolium (B1220033) salts, have shown that modifying alkyl chain length can systematically tune their physical and electronic properties. rsc.orgrsc.orgresearchgate.net In the context of bioactive molecules, such as synthetic cathinones, the potency of dopamine (B1211576) uptake inhibitors has been shown to follow an inverted U-shaped curve with the elongation of an aliphatic side chain. ub.edu Potency increases from a methyl to a propyl group and then decreases from butyl to pentyl. ub.edu This suggests an optimal chain length exists for fitting into the hydrophobic binding pocket of the target protein.

For this compound, varying the heptyl chain (C7) could yield analogs with altered activity. Shortening or lengthening the chain (e.g., from pentyl to nonyl) would modulate the compound's hydrophobicity, potentially affecting membrane permeability and interaction with hydrophobic regions of a receptor. Introducing branching (e.g., using an isoheptyl or a branched octyl chain) would create steric hindrance that could enhance selectivity for a specific receptor subtype by preventing binding to others.

Table 2: Predicted Effect of N-Alkyl Chain Variation on Activity

N-Alkyl Chain Predicted Relative Activity Rationale
Pentyl (C5) Lower May be too short for optimal hydrophobic interaction.
Hexyl (C6) Intermediate Approaching optimal length.
Heptyl (C7) Reference Parent compound.
Octyl (C8) Intermediate May be slightly too long, causing steric clash.
Nonyl (C9) Lower Likely exceeds the optimal size for the binding pocket.
Isoheptyl (branched) Potentially Higher Selectivity Branching can introduce conformational constraints, improving selectivity.

Introduction of Heteroatoms or Functional Groups for Modulating Properties

Incorporating heteroatoms (such as oxygen, nitrogen, or sulfur) or additional functional groups into the structure of this compound is a powerful strategy to modulate its physicochemical properties, such as solubility, polarity, and hydrogen bonding capacity.

For example, the introduction of heterocyclic rings can serve as a bioisosteric replacement for the phenyl ring, potentially altering selectivity and affinity for targets. nih.gov In one study, replacing a phenyl group with a thienyl group (a bioisostere) was shown to maintain a similar level of activity in certain compounds. nih.gov Functionalization of an amino group with moieties like sulfonamides has been shown to significantly improve affinity for D2 and D3 receptors, although it can also lead to a loss of functional agonist activity. nih.gov

Applying these principles, one could introduce an oxygen atom into the heptyl chain to create an ether linkage, which would increase polarity and could act as a hydrogen bond acceptor. Alternatively, incorporating an amide or sulfonamide group could introduce both hydrogen bond donor and acceptor capabilities, potentially leading to stronger and more specific interactions with a target protein.

Positional Isomerism and Stereochemical Effects on In Vitro Activities

The spatial arrangement of atoms and functional groups can have a profound impact on a molecule's ability to interact with a chiral biological target. Positional isomerism and stereochemistry are therefore critical considerations in analog design.

Positional Isomerism: The ethyl group on the phenoxy ring is in the para (4) position. Moving this group to the ortho (2) or meta (3) position would create positional isomers with different three-dimensional shapes. Such changes can drastically alter biological activity. For instance, in a series of novel oxazolidinones, a linearly attached benzotriazole (B28993) derivative showed greater potency than its angular counterpart. nih.gov Similarly, studies on fungicidal N-thienylcarboxamides revealed that different positional isomers of the thiophene (B33073) ring exhibited significantly different levels of in vivo and in vitro activity. nih.gov It is plausible that only one positional isomer of the ethyl group on the phenoxy ring of the title compound would allow for an optimal fit into a specific binding site.

Stereochemistry: The parent compound, this compound, is achiral. However, the introduction of a chiral center, for example by adding a substituent to the ethyl bridge or by branching the heptyl chain, would result in enantiomers. Enantiomers can exhibit different pharmacological activities, as they interact differently with chiral receptors. mdpi.com It is a well-established principle in medicinal chemistry that the desired biological activity often resides in only one enantiomer (the eutomer), while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. nih.gov

Computational Design of Novel Analogues for Hypothesis Testing

Computational chemistry and molecular modeling offer powerful tools for the rational design of novel analogs and for testing SAR hypotheses before undertaking synthetic efforts. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore mapping, and molecular docking can provide valuable insights into the structural requirements for biological activity.

In silico methods can be used to build predictive models based on a library of known active compounds with similar structural features. nih.gov For this compound, a computational approach could involve:

Homology Modeling: If the biological target is known, a 3D model of the receptor can be built.

Molecular Docking: The parent compound and a series of virtual analogs can be docked into the receptor's binding site to predict their binding affinities and orientations. This can help prioritize which analogs to synthesize. mdpi.com

QSAR Studies: By generating a set of virtual analogs with varying substituents on the phenoxy ring and different alkyl chain lengths, a QSAR model can be developed to correlate specific molecular descriptors (e.g., hydrophobicity, electronic properties) with predicted activity.

These computational approaches allow for the rapid exploration of chemical space, helping to refine SAR hypotheses and guide the design of more potent and selective analogs for future synthesis and biological evaluation. researchgate.net

Emerging Research Applications and Unexplored Academic Avenues

Role in Material Science or Polymer Chemistry as a Building Block

The structure of N-[2-(4-Ethylphenoxy)ethyl]-1-heptanamine makes it an intriguing candidate as a monomer or functional additive in the synthesis of novel polymers. The secondary amine group can be a reactive site for polymerization reactions, such as in the formation of polyamides or polyimines. Furthermore, the ethylphenoxy group could be incorporated into the polymer backbone or as a pendant group, potentially imparting specific thermal, mechanical, or optical properties to the resulting material.

Ethylamine (B1201723) derivatives containing bulky aromatic groups are known to be of interest in dye and pigment technology and can be incorporated into polymers to create materials with novel optical or mechanical properties. ontosight.ai The long heptyl chain could act as an internal plasticizer, enhancing flexibility and processability of the polymer.

Table 1: Potential Contributions of Structural Moieties to Polymer Properties

Structural MoietyPotential Property ContributionExample Application Area
Secondary AmineReactive site for polymerization, cross-linking pointThermosetting resins, specialty polyamides
Ethylphenoxy GroupIncreased thermal stability, altered refractive indexHigh-performance plastics, optical materials
Heptyl ChainIncreased flexibility, hydrophobicity, solubility in organic solventsPolymer modifiers, plasticizers

Further research could focus on the synthesis of polymers using this compound as a comonomer and characterizing the properties of these new materials.

Application in Analytical Chemistry as a Derivatization Agent or Internal Standard

In analytical chemistry, particularly in chromatographic techniques like HPLC and GC, derivatization is often necessary for compounds that lack a chromophore or fluorophore, or to improve their volatility and thermal stability. researchgate.netsigmaaldrich.com Aliphatic amines are frequently subjected to pre-column or post-column derivatization to enhance their detectability. sigmaaldrich.com

Given that this compound is a secondary amine, it is a candidate for derivatization reactions. Conversely, if the compound itself possessed favorable analytical properties, such as a strong UV absorbance or fluorescence (which would need to be experimentally determined), its structural uniqueness would make it a suitable internal standard for the quantification of other structurally related analytes. The long alkyl chain would also influence its retention behavior in reversed-phase chromatography, providing distinct separation characteristics.

Table 2: Common Derivatizing Agents for Amines in Chromatography

Derivatizing AgentAnalyte Functional GroupDetection Method
Dansyl chloridePrimary and secondary amines, phenolsFluorescence, UV
o-Phthalaldehyde (OPA)Primary amines (in presence of a thiol)Fluorescence
Benzoyl chloridePrimary and secondary aminesUV
9-fluorenylmethyl chloroformate (FMOC)Primary and secondary aminesFluorescence

Future studies could investigate the reactivity of this compound with common derivatizing agents or evaluate its suitability as an internal standard in various analytical methods. nih.govscienceopen.com

Catalytic Applications or Ligand Design in Organic Synthesis

The presence of both a nitrogen atom in the secondary amine and an oxygen atom in the ether linkage of the phenoxy group makes this compound a potential bidentate ligand for coordinating with metal centers. Ligands containing phenoxy and amine or imine functionalities have been extensively used in the development of transition metal catalysts for a variety of organic transformations, including olefin polymerization and oxidation reactions. researchgate.netnih.govresearchgate.net

The electronic properties of the phenoxy ring and the steric bulk of the heptyl and ethyl groups could be fine-tuned to influence the activity and selectivity of a potential metal complex. The design of ligands is crucial for controlling the reactivity of metal catalysts, and the unique combination of functional groups in this molecule offers an unexplored scaffold for new catalyst development. rsc.org

Table 3: Examples of Catalytic Systems with Phenoxy-Containing Ligands

Ligand TypeMetal CenterCatalytic Application
Phenoxy-imineZr, TiOlefin polymerization
Phenoxy-amineTiOlefin polymerization
Bis(o-aminophenol)Mn, Fe, Co, NiModel compounds for metalloenzymes, potential for catalytic redox processes

Research in this area would involve the synthesis of metal complexes with this compound as a ligand and the evaluation of their catalytic performance in various organic reactions.

Exploration as a Probe Molecule for Studying Specific Molecular Pathways (In Vitro/In Silico)

Molecules with specific physicochemical properties can be used as probes to investigate biological systems. The amphiphilic nature of this compound, resulting from its hydrophobic alkyl and aromatic parts and its polar, potentially protonatable amine group, makes it a candidate for interacting with biological membranes. nih.gov Amphiphilic amines are known to interact with phospholipids (B1166683) through both ionic and hydrophobic forces. nih.gov

This compound could potentially serve as a probe to study the dynamics of lipid bilayers or to investigate the role of amphiphilicity in the interaction of small molecules with membrane proteins. While structurally distinct, other ethylamine derivatives have been designed and synthesized to act as regulators of lipid metabolism, highlighting the potential for this class of compounds to interact with biological pathways. nih.gov

Interdisciplinary Research with Biophysics or Computational Biology

The potential interactions of this compound with biological membranes lend themselves to investigation through biophysical techniques and computational modeling. Biophysical methods could be employed to study how this molecule affects the physical properties of lipid vesicles, such as membrane fluidity and phase behavior. nih.gov

Computational biology offers a powerful tool for in silico studies of its interactions at a molecular level. Molecular dynamics simulations could predict the preferred location and orientation of the compound within a lipid bilayer and quantify the energetic contributions of its different structural moieties to the binding process. rsc.orgresearchgate.net Such studies could provide valuable insights for the rational design of new molecules with specific membrane-disrupting or membrane-targeting properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[2-(4-Ethylphenoxy)ethyl]-1-heptanamine?

  • Methodological Answer : The synthesis of this compound can be approached via nucleophilic substitution or reductive amination. For example, reacting 1-heptanamine with 2-(4-ethylphenoxy)ethyl chloride in a polar aprotic solvent (e.g., DMF) under nitrogen atmosphere at 60–80°C for 12–24 hours may yield the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by 1H^1H-NMR and LC-MS are critical to confirm structural integrity .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Purity : Use reverse-phase HPLC with UV detection (λmax ~255 nm, similar to structurally related amines) and compare retention times against a certified reference standard .
  • Structural Confirmation : Employ 1H^1H-NMR to verify the ethylphenoxy and heptanamine moieties. High-resolution mass spectrometry (HRMS) ensures accurate molecular weight matching (theoretical: ~279.4 g/mol for free base) .

Q. What are the optimal storage conditions to ensure compound stability?

  • Methodological Answer : Store as a crystalline solid or in anhydrous DMSO at -20°C under inert gas (argon or nitrogen) to prevent oxidation and hydrolysis. Stability studies indicate a shelf life of ≥5 years under these conditions, but periodic LC-MS analysis is recommended to monitor degradation (e.g., formation of phenoxy by-products) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacological activity data across studies?

  • Methodological Answer : Variability may arise from differences in:

  • Assay Conditions : Standardize buffer pH (7.4), temperature (37°C), and ion concentrations.
  • Compound Purity : Ensure ≥98% purity (via HPLC) to exclude confounding effects from impurities (e.g., ≤0.1% total impurities as per pharmacopeial guidelines) .
  • Receptor Binding Assays : Use radioligand displacement assays (e.g., 3H^3H-labeled antagonists) with negative controls to validate specificity .

Q. What strategies are effective in analyzing and minimizing synthetic by-products?

  • Methodological Answer :

  • By-Product Identification : Use LC-MS/MS to detect intermediates (e.g., unreacted 1-heptanamine or ethylphenoxy derivatives).
  • Optimization : Adjust stoichiometry (1.2:1 molar ratio of amine to electrophile) and reaction time to reduce dimerization or over-alkylation.
  • Purification : Employ preparative HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to isolate the target compound from by-products .

Q. How to design assays to evaluate receptor binding specificity and metabolic stability?

  • Methodological Answer :

  • Receptor Specificity : Use a panel of GPCRs (e.g., adrenergic, serotonin receptors) in competitive binding assays. Cross-validate with knockout cell lines to confirm target engagement .
  • Metabolic Stability : Incubate the compound with liver microsomes (human or rodent) and quantify remaining parent compound via LC-MS at 0, 15, 30, and 60 minutes. Calculate half-life (t1/2t_{1/2}) using first-order kinetics .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility and bioavailability?

  • Methodological Answer :

  • Solubility Testing : Perform equilibrium solubility studies in biorelevant media (FaSSIF/FeSSIF) at 37°C. Use sonication and agitation to ensure homogeneity.
  • Bioavailability : Compare pharmacokinetic profiles (AUC, CmaxC_{\text{max}}) in rodent models under fed vs. fasting states. Contradictions may arise from formulation differences (e.g., use of solubilizers like cyclodextrins) .

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Reactant of Route 1
Reactant of Route 1
N-[2-(4-Ethylphenoxy)ethyl]-1-heptanamine
Reactant of Route 2
Reactant of Route 2
N-[2-(4-Ethylphenoxy)ethyl]-1-heptanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.